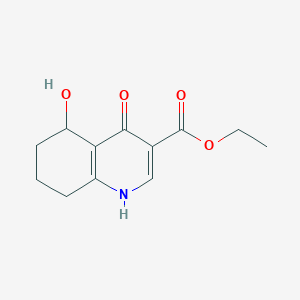![molecular formula C20H17NO2 B8665515 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester CAS No. 113516-80-6](/img/structure/B8665515.png)
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, is notable for its unique structure, which combines the indole moiety with a naphthalene ring system, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For industrial production, the reaction conditions are optimized to ensure high yield and purity, often involving refluxing the reactants in acetic acid or hydrochloric acid .
Analyse Chemischer Reaktionen
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester can be compared with other indole derivatives, such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but lacks the naphthalene ring, making it less complex.
Methyl indole-3-carboxylate: Another simpler indole derivative used in various organic syntheses.
Ethyl indole-2-carboxylate: Known for its use in preparing pharmaceutical intermediates and other bioactive compounds.
The uniqueness of this compound lies in its combined indole and naphthalene structure, which provides distinct chemical and biological properties compared to simpler indole derivatives .
Eigenschaften
CAS-Nummer |
113516-80-6 |
|---|---|
Molekularformel |
C20H17NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
ethyl 3-methylnaphtho[2,3-e]indole-2-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-3-23-20(22)19-12-17-16-11-14-7-5-4-6-13(14)10-15(16)8-9-18(17)21(19)2/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
AIURBHMEIISBIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC3=CC4=CC=CC=C4C=C32 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)







![1-Propanol, 3-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B8665492.png)
![tert-Butyl 4-((2-(tert-butyl)-6-chlorobenzo[d]oxazol-7-yl)sulfonyl)piperazine-1-carboxylate](/img/structure/B8665494.png)


